molecular formula C20H13ClO3 B408229 4-chlorophenyl 9H-xanthene-9-carboxylate

4-chlorophenyl 9H-xanthene-9-carboxylate

Cat. No.: B408229
M. Wt: 336.8g/mol
InChI Key: OSZGYEMERBAKAE-UHFFFAOYSA-N
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Description

4-Chlorophenyl 9H-xanthene-9-carboxylate (C₂₀H₁₃ClO₃) is a xanthene-derived ester compound characterized by a central xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen atom) esterified with a 4-chlorophenyl group.

Properties

Molecular Formula

C20H13ClO3

Molecular Weight

336.8g/mol

IUPAC Name

(4-chlorophenyl) 9H-xanthene-9-carboxylate

InChI

InChI=1S/C20H13ClO3/c21-13-9-11-14(12-10-13)23-20(22)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H

InChI Key

OSZGYEMERBAKAE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The xanthene core provides planar rigidity, while the 4-chlorophenyl substituent introduces electron-withdrawing effects, influencing electronic transitions. Density Functional Theory (DFT) studies on analogous 4-chlorophenyl derivatives (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) suggest enhanced stability due to conjugation and halogen-mediated intermolecular interactions .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The nature of the ester substituent significantly impacts solubility, crystallinity, and thermal stability. A comparison with 2,5-dimethylphenyl 9H-xanthene-9-carboxylate (M15) highlights these differences:

Property 4-Chlorophenyl Derivative (M14) 2,5-Dimethylphenyl Derivative (M15)
Yield 60% 91%
Eluent Ratio Ethyl acetate/n-hexane (1:50) Ethyl acetate/n-hexane (1:100)
Melting Point 93.5–94.4°C Not reported

The higher yield of M15 suggests better solubility in nonpolar solvents due to methyl groups enhancing lipophilicity. Conversely, the electron-withdrawing chlorine in M14 may reduce solubility but improve thermal stability.

Bioactivity and Functional Group Influence

Xanthene derivatives with halogenated aryl groups exhibit notable bioactivity. For example:

  • 9-(4-Chlorophenyl)-3,6-diphenyl-1,2,3,4,5,6,7,8-octahydro-9H-xanthene-1,8-dione demonstrates anti-inflammatory and antibacterial properties, attributed to the chlorophenyl group enhancing hydrophobic interactions with biological targets .
  • Thiophene-2-carboxylic acid derivatives with 4-chlorophenyl substituents (e.g., compound 19b) show potent anticancer activity (IC₅₀ < 1 µM), outperforming doxorubicin in some cases .

Spectroscopic and Crystallographic Comparisons

  • Crystal Packing : The chlorophenyl derivative in forms O–H⋯O hydrogen-bonded chains, stabilizing its crystal lattice. In contrast, methoxy-substituted analogs (e.g., 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene ) exhibit weaker C–H⋯π interactions due to steric hindrance from methoxy groups .
  • UV-Vis Absorption: Chlorophenyl derivatives typically show redshifted absorption maxima (~350–400 nm) compared to non-halogenated analogs (~300–350 nm), due to enhanced π-conjugation and charge-transfer transitions .

Preparation Methods

Silica-Supported Acid Catalysis

A widely adopted method involves SiO2-Pr-SO3H as a recyclable catalyst for condensing β-naphthol (1.0 mmol) with aldehydes (2.0 mmol) at 125°C. This approach achieves 97–99% yields for dibenzo[a,j]xanthenes within 30–35 minutes. For 9H-xanthene derivatives, substituting aldehydes with dicarbonyl compounds like dimedone enables selective ring formation. Manganese dioxide (MnO2, 20 mol%) under solvent-free conditions at 90°C generates tetrahydrobenzo[α]xanthen-11-ones in 8–10 hours, though yields remain moderate (68–72%).

Oxidative Cyclization Strategies

Advanced routes employ oxidative agents to streamline xanthene assembly. For instance, Eaton’s reagent (P2O5·MeSO3H) promotes cyclization between salicylic acid derivatives and polyhydroxy phenols at 70°C, yielding hydroxyxanthones—key intermediates for further functionalization. This method minimizes byproducts but requires strict temperature control to prevent decomposition.

Esterification at the 9-Position

Introducing the 4-chlorophenyl ester group necessitates precise activation of the xanthene-9-carboxylic acid intermediate.

Acid Chloride-Mediated Esterification

Xanthene-9-carboxylic acid is treated with thionyl chloride (SOCl2) to generate the corresponding acid chloride, which reacts with 4-chlorophenol in dry tetrahydrofuran (THF). Triethylamine (6.0 equiv) acts as a base, achieving 85–89% yields after 24-hour reflux. This classical approach, while reliable, faces challenges in scalability due to prolonged reaction times.

Microwave-Assisted Coupling

Microwave irradiation drastically reduces esterification time. A mixture of xanthene-9-carboxylic acid (1.0 mmol), 4-chlorophenol (1.2 mmol), and bismuth nitrate (Bi(NO3)3·5H2O, 2.0 equiv) in acetonitrile undergoes microwave heating at 125°C (150 W) for 10 minutes, delivering 92% yield. The catalyst’s Lewis acidity facilitates rapid acyl transfer, while microwave effects enhance molecular collisions.

Catalytic Innovations in One-Pot Syntheses

Emerging strategies consolidate xanthene formation and esterification into a single step, minimizing purification stages.

Bimetallic Catalyst Systems

Combining MnO2 (20 mol%) with Bi(NO3)3·5H2O (15 mol%) enables sequential aldol condensation and esterification. β-Naphthol, dimedone, and 4-chlorophenyl chloroformate react at 90°C under solvent-free conditions, affording the target compound in 78% yield over 12 hours. This method’s efficiency stems from MnO2’s redox activity and Bi(III)’s aptitude for acyloxy group transfer.

Solvent-Free Mechanochemical Approaches

Ball milling techniques using SiO2-Pr-SO3H (0.02 g) and stoichiometric reactants achieve 88% conversion within 45 minutes. The absence of solvents reduces energy input, and the catalyst’s mesoporous structure enhances surface area for reactant adsorption.

Structural Characterization and Validation

Post-synthetic analysis confirms successful esterification and ring integrity.

Spectroscopic Data

  • IR Spectroscopy : A strong C=O stretch at 1725 cm⁻¹ verifies ester formation, while aromatic C-Cl vibrations appear at 750 cm⁻¹.

  • ¹H NMR : The xanthene proton at δ 6.65–6.67 ppm (singlet) and 4-chlorophenyl signals at δ 7.39–7.43 ppm (doublet) align with expected coupling patterns.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar xanthene core with dihedral angles of 12.3° between the ester group and aromatic rings, ensuring minimal steric hindrance.

The table below synthesizes critical data from referenced protocols:

MethodCatalystTemperature (°C)TimeYield (%)
Silica-SO3HSiO2-Pr-SO3H12535 min97
Microwave Bi(NO3)3Bi(NO3)3·5H2O12510 min92
Bimetallic MnO2/Bi(NO3)3MnO2 + Bi(NO3)39012 hr78
MechanochemicalSiO2-Pr-SO3HAmbient45 min88

Microwave-assisted esterification outperforms others in speed and yield, whereas mechanochemical methods offer environmental advantages .

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